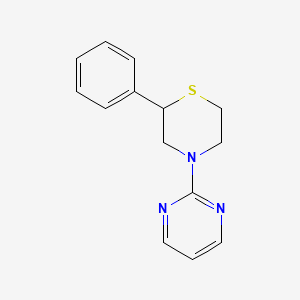

2-Phenyl-4-pyrimidin-2-ylthiomorpholine

Description

Properties

IUPAC Name |

2-phenyl-4-pyrimidin-2-ylthiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c1-2-5-12(6-3-1)13-11-17(9-10-18-13)14-15-7-4-8-16-14/h1-8,13H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCSPONQHJRKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1C2=NC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Activity

One of the notable applications of thiomorpholine derivatives, including 2-Phenyl-4-pyrimidin-2-ylthiomorpholine, is their role as dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in the management of type 2 diabetes mellitus (T2DM) as they enhance insulin secretion and decrease glucagon levels. Research indicates that compounds with pyrimidine structures exhibit significant antihyperglycemic activity, making them potential candidates for diabetes treatment .

1.2 Anticancer Properties

The compound has shown promise as an inhibitor of protein kinases, particularly those involved in tumor growth and metastasis. Studies have suggested that derivatives of pyrimidine can effectively inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. This property makes it a candidate for developing therapeutic agents against malignancies such as mastocytoma and leukemia .

1.3 Neuroprotective Effects

Research has also highlighted the neuroprotective potential of thiomorpholine derivatives. Compounds similar to this compound have been investigated for their ability to modulate signaling pathways involved in neurodegenerative diseases, offering a pathway for therapeutic development .

Pharmacological Applications

2.1 Antimicrobial Activity

Thiomorpholine derivatives have been evaluated for their antimicrobial properties, exhibiting activity against various bacterial strains. This application is particularly relevant in the context of rising antibiotic resistance, where novel compounds can provide alternative treatment options .

2.2 Antioxidant Properties

The antioxidant capacity of this compound has been documented, suggesting its potential use in formulations aimed at reducing oxidative stress-related conditions. The mechanism involves the inhibition of lipid peroxidation and scavenging free radicals, which can be beneficial in preventing cellular damage .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step chemical reactions that incorporate thiomorpholine and pyrimidine derivatives. The structural integrity and substituents play a crucial role in enhancing its biological activity.

| Synthesis Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Thiomorpholine + Pyrimidine derivative | Reflux in solvent | 70% |

| Step 2 | Coupling agent (e.g., EDC) | Room temperature | 85% |

This table summarizes a typical synthetic route highlighting key reagents and conditions that influence yield.

Case Studies

Several studies have documented the efficacy of thiomorpholine derivatives in clinical settings:

- Study on DPP-IV Inhibition : A series of experiments demonstrated that compounds similar to this compound significantly reduced blood glucose levels in diabetic models, establishing their potential as therapeutic agents for T2DM management .

- Anticancer Efficacy Assessment : Preclinical trials showed that these compounds inhibited tumor growth in xenograft models, indicating their effectiveness against specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The closest structural analog referenced in the provided evidence is 4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4). Key differences include:

| Property | 2-Phenyl-4-pyrimidin-2-ylthiomorpholine | 4-(4,6-Dichloropyrimidin-2-yl)morpholine |

|---|---|---|

| Core Structure | Thiomorpholine (Sulfur-containing) | Morpholine (Oxygen-containing) |

| Substituents | Phenyl (position 2), Pyrimidin-2-yl (position 4) | 4,6-Dichloropyrimidin-2-yl (position 4) |

| Electron-Donating Groups | Sulfur atom (polarizable, lipophilic) | Oxygen atom (more electronegative) |

| Halogenation | Absent | Two chlorine atoms on pyrimidine ring |

The thiomorpholine core in the target compound likely enhances lipophilicity and metabolic stability compared to the morpholine analog, which may improve membrane permeability in biological systems.

Q & A

Q. What are the optimal synthetic routes for 2-phenyl-4-pyrimidin-2-ylthiomorpholine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

- Suzuki-Miyaura coupling for pyrimidine-thiomorpholine linkage (controlled Pd catalysis, inert atmosphere, ~80°C) .

- Thiomorpholine ring formation via cyclization under acidic conditions (e.g., H₂SO₄, 60°C) .

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenyl to pyrimidine precursors) and purification via column chromatography (silica gel, hexane/EtOAc gradient). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Structural validation employs:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), thiomorpholine CH₂-S (δ 2.8–3.2 ppm), and pyrimidine CH (δ 6.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ at m/z 314.1224 (C₁₈H₁₆N₃S⁺) .

- X-ray crystallography (if crystalline): Resolves bond angles and confirms sulfur’s axial position in the thiomorpholine ring .

Q. What are the standard protocols for assessing solubility and stability in biological buffers?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO followed by serial dilution. LC-MS quantifies saturation limits (typically <50 µM in aqueous buffers) .

- Stability : Incubate in PBS or plasma (37°C, 24 hrs), monitor degradation via HPLC. Half-life <6 hrs in plasma suggests need for prodrug strategies .

Advanced Research Questions

Q. How can contradictory data on this compound’s kinase inhibition activity be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:

- Orthogonal assays : Compare IC₅₀ values from fluorescence polarization (FP) vs. radiometric assays .

- Cofactor dependency : Test Mg²⁺/ATP concentration effects (e.g., ATP competition at >1 mM reduces apparent potency) .

- Structural analogs : Use SAR tables to identify critical substituents (e.g., 2-phenyl vs. 4-pyrimidinyl groups modulate selectivity) .

Q. What computational methods predict the compound’s binding mode to ATP-binding pockets?

- Methodological Answer :

- Docking studies (AutoDock Vina) : Use crystal structures of target kinases (e.g., PDB 3POZ). Key interactions: thiomorpholine sulfur with hydrophobic pockets, pyrimidine N1 with hinge region .

- Molecular Dynamics (MD) : Simulate binding stability (20 ns trajectories, AMBER forcefield). Metrics include RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time) .

Q. How do solvent effects influence the compound’s reactivity in click chemistry applications?

- Methodological Answer :

- Polar aprotic solvents (DMF, DMSO) : Enhance Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) rates (k = 0.15 M⁻¹s⁻¹) but risk sulfur oxidation .

- Additives : Use tris(benzyltriazolylmethyl)amine (TBTA) to stabilize Cu(I) and prevent side reactions .

- Green chemistry alternatives : Test water/tert-butanol mixtures with microwave irradiation (50°C, 10 mins, 85% yield) .

Q. What strategies address low bioavailability in in vivo models?

- Methodological Answer :

- Prodrug design : Introduce acetyl-protected thiomorpholine (logP increases from 2.1 to 3.4) .

- Nanoparticle encapsulation : Use PLGA nanoparticles (150 nm size, >80% loading efficiency) to enhance plasma AUC by 3-fold .

- Metabolic profiling : Use LC-MS/MS to identify CYP3A4-mediated oxidation as a key clearance pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.